(Lys7)-Dermorphin

説明

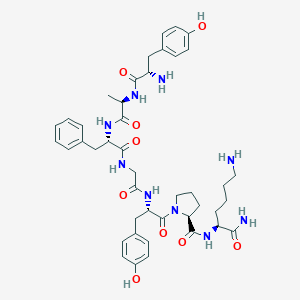

Structure

2D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYQFQPLBIBLJE-NKQYGYANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Lys7)-Dermorphin: A Technical Guide to its Discovery, Origin, and Pharmacological Profile

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Lys7)-Dermorphin is a naturally occurring opioid peptide, first identified in the skin secretions of the Amazonian frog Phyllomedusa bicolor. As a potent and highly selective agonist for the μ-opioid receptor, it represents a significant molecule in the study of opioid pharmacology and the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery, origin, and detailed pharmacological characterization of this compound. It includes quantitative data on its receptor binding affinity and functional potency, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and the workflows used for its discovery and analysis.

Discovery and Origin

The discovery of this compound is rooted in the broader investigation of bioactive peptides from amphibian skin, a rich source of novel pharmacological agents.

Initial Isolation from Phyllomedusa bicolor

This compound, in its hydroxylated form ([Lys7]dermorphin-OH), was first isolated from methanol extracts of the skin of the Amazonian frog, Phyllomedusa bicolor[1]. The existence of this peptide was predicted based on the cloned cDNAs of precursors for deltorphins, another class of opioid peptides found in the same frog species[1]. Researchers Mignogna et al. (1992) successfully identified and characterized two dermorphin-related peptides from these skin extracts, one of which was [Lys7]dermorphin-OH[1].

The Dermorphin Family and the D-Amino Acid Anomaly

Dermorphins are a class of heptapeptides known for their potent and selective μ-opioid receptor agonism. A unique characteristic of this peptide family is the presence of a D-amino acid at the second position (D-Alanine), which is a post-translational modification from the genetically encoded L-Alanine. This structural feature provides significant resistance to enzymatic degradation, enhancing the peptide's potency and duration of action.

The logical workflow for the discovery and characterization of novel peptides like this compound from natural sources is depicted below.

Pharmacological Profile: Quantitative Data

The pharmacological activity of the amidated form of the peptide, [Lys7-NH2]dermorphin, has been characterized through in vitro receptor binding and functional assays. This analog is a potent and selective μ-opioid agonist.

Opioid Receptor Binding Affinity

The binding affinity of [Lys7-NH2]dermorphin was determined by its ability to displace selective radioligands from μ- and δ-opioid receptors in rat brain homogenates. The equilibrium inhibition constants (Ki) are summarized in the table below. The peptide shows a very high affinity and selectivity for the μ-opioid receptor.

| Peptide | Radioligand | Receptor Type | Ki (nM)[2] |

| [Lys7-NH2]dermorphin | [3H]DAMGO | μ (mu) | 0.31 ± 0.04 |

| [3H]DSLET | δ (delta) | 134 ± 15 |

Table 1: Opioid Receptor Binding Affinity of [Lys7-NH2]dermorphin.

In Vitro Functional Potency

The functional potency of [Lys7-NH2]dermorphin as an opioid agonist was evaluated using isolated organ preparations: the guinea pig ileum (GPI), which is rich in μ-opioid receptors, and the mouse vas deferens (MVD), which contains a higher proportion of δ-opioid receptors. The peptide demonstrated potent agonist activity, particularly in the GPI assay, consistent with its high affinity for μ-receptors.

| Peptide | Preparation | IC50 (nM)[2] |

| [Lys7-NH2]dermorphin | Guinea Pig Ileum (GPI) | 0.35 ± 0.05 |

| Mouse Vas Deferens (MVD) | 12.5 ± 1.8 |

Table 2: In Vitro Functional Potency of [Lys7-NH2]dermorphin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of [Lys7-NH2]dermorphin, based on the procedures described by Negri et al. (1992)[2].

Opioid Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of the peptide for μ- and δ-opioid receptors.

-

Preparation of Membranes: Whole rat brains (minus cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids. After a final centrifugation, the pellet is resuspended in Tris-HCl buffer containing 0.1% bovine serum albumin and stored at -80°C until use.

-

Binding Assay:

-

Incubations are performed in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).

-

For μ-receptor binding, approximately 0.4 mg of membrane protein is incubated with 1 nM [3H]DAMGO.

-

For δ-receptor binding, approximately 0.2 mg of membrane protein is incubated with 2 nM [3H]DSLET.

-

A range of concentrations of the test peptide ([Lys7-NH2]dermorphin) are added to compete with the radioligand.

-

Non-specific binding is determined in the presence of 1 μM naloxone.

-

The mixture is incubated at 25°C for 120 minutes.

-

The reaction is terminated by rapid filtration through Whatman GF/B filters under vacuum.

-

Filters are washed three times with 5 ml of ice-cold Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of peptide that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bioassays (GPI and MVD)

-

Objective: To determine the functional potency (IC50) of the peptide as an agonist.

-

Guinea Pig Ileum (GPI) Preparation:

-

Male guinea pigs are sacrificed, and a segment of the ileum is removed and placed in Krebs solution.

-

A 2-3 cm segment of the myenteric plexus-longitudinal muscle is prepared and suspended in a 5 ml organ bath containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.

-

The preparation is subjected to electrical field stimulation (0.1 Hz, 0.5 ms pulse width, supramaximal voltage) to induce twitch contractions.

-

Contractions are recorded isometrically using a force-displacement transducer.

-

After a stabilization period, cumulative concentration-response curves are generated for the test peptide by adding increasing concentrations to the organ bath. The inhibitory effect on the electrically evoked contractions is measured.

-

-

Mouse Vas Deferens (MVD) Preparation:

-

Male mice are sacrificed, and the vasa deferentia are dissected and suspended in an organ bath containing magnesium-free Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.

-

The preparation is stimulated electrically (0.1 Hz, 1 ms pulse width, supramaximal voltage).

-

The inhibitory effect of cumulative concentrations of the test peptide on twitch contractions is recorded as described for the GPI.

-

-

Data Analysis: The IC50 values (concentration of peptide that produces 50% of the maximum inhibition of the twitch response) are determined from the concentration-response curves.

Signaling Pathways

This compound, as a μ-opioid receptor agonist, activates a canonical G-protein coupled receptor (GPCR) signaling cascade. The binding of the peptide to the μ-opioid receptor induces a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).

The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The dissociated Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx. The combination of these effects leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other physiological effects of the peptide.

References

- 1. Identification and characterization of two dermorphins from skin extracts of the Amazonian frog Phyllomedusa bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dermorphin-related peptides from the skin of Phyllomedusa bicolor and their amidated analogs activate two mu opioid receptor subtypes that modulate antinociception and catalepsy in the rat - PMC [pmc.ncbi.nlm.nih.gov]

(Lys7)-Dermorphin: A Technical Guide to its Structure, Properties, and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Lys7)-Dermorphin is a synthetic heptapeptide analogue of dermorphin, a naturally occurring opioid peptide first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2] This potent and highly selective agonist for the mu (µ)-opioid receptor (MOR) has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of analgesia.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound, with a focus on its interaction with the mu-opioid receptor. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

Structure and Chemical Properties

This compound is a modified version of the native dermorphin peptide, where the serine residue at position 7 is substituted with a lysine residue.[3] This substitution enhances the peptide's positive charge, which is believed to contribute to its high affinity and selectivity for the mu-opioid receptor.[3]

Amino Acid Sequence and Modifications

The primary structure of this compound is as follows:

H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH₂ [4]

A key structural feature of dermorphin and its analogues is the presence of a D-alanine at the second position.[1] This D-amino acid confers significant resistance to enzymatic degradation, enhancing the peptide's stability and bioavailability compared to endogenous opioid peptides containing only L-amino acids.[3] The C-terminus is amidated, another modification that increases stability.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₇N₉O₉ | [4] |

| Molecular Weight | 843.97 g/mol | [4] |

| CAS Number | 142689-18-7 | [3][4] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the mu-opioid receptor, acting as a potent agonist. Its pharmacological profile suggests a strong potential for inducing profound analgesia.

Receptor Binding Affinity

| Parameter | Receptor | Cell Line | Value | Reference |

| IC₅₀ | Mu-opioid | CHO-K1 | 40 nM | |

| Kᵢ | Mu-opioid | Human (cloned) | 0.33 nM |

In Vitro and In Vivo Potency

This compound has demonstrated significantly higher antinociceptive potency compared to morphine in animal studies. When administered intracerebroventricularly (i.c.v.), it was found to be approximately 290 times more potent than morphine, and 25-30 times more potent when administered peripherally (intravenously or subcutaneously).[5][6]

Signaling Pathways

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors.

In addition to the canonical G-protein signaling, agonist binding to the mu-opioid receptor can also trigger a β-arrestin-mediated pathway. This pathway is primarily involved in receptor desensitization and internalization, which can contribute to the development of tolerance to opioid agonists.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and pharmacological characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Lys, Pro, Tyr, Gly, Phe, D-Ala, Tyr). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration.

-

Detection: Monitor the elution profile at 220 nm.

-

Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A radiolabeled mu-opioid receptor antagonist or agonist, such as [³H]-DAMGO.

-

Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. b. To determine non-specific binding, use a high concentration of a non-labeled mu-opioid agonist like DAMGO or naloxone. c. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the mu-opioid receptor.

-

Membrane Preparation: Use membranes from cells expressing the mu-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents:

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Varying concentrations of this compound.

-

-

Procedure: a. Pre-incubate the membranes with GDP. b. Add [³⁵S]GTPγS and varying concentrations of this compound. c. To determine non-specific binding, use a high concentration of unlabeled GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by filtration and wash with ice-cold buffer. f. Measure the bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration and determine the EC₅₀ and Eₘₐₓ values by non-linear regression.

Calcium Mobilization Assay

This assay measures the functional consequence of mu-opioid receptor activation on intracellular calcium levels.

-

Cell Preparation: Use cells co-expressing the mu-opioid receptor and a promiscuous G-protein (e.g., Gα16) that couples to phospholipase C, or a cell line where MOR activation naturally leads to calcium mobilization.

-

Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Procedure: a. Plate the cells in a 96-well plate. b. Add varying concentrations of this compound. c. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.

Conclusion

This compound is a potent and selective mu-opioid receptor agonist with a chemical structure optimized for stability. Its high affinity and potent analgesic effects make it a valuable tool for research into opioid receptor function and a promising lead compound for the development of novel analgesics. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and related peptides.

References

(Lys7)-Dermorphin: A Deep Dive into its Mechanism of Action at the Mu-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Lys7)-Dermorphin, a synthetic analog of the naturally occurring opioid peptide dermorphin, is a potent and highly selective agonist for the mu-opioid receptor (MOR).[1] Its unique structural features, including the substitution of lysine at the seventh position, contribute to its remarkable pharmacological profile, characterized by significantly higher analgesic potency compared to morphine.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the mu-opioid receptor, detailing its binding affinity, signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Quantitative Analysis of this compound Interaction with the Mu-Opioid Receptor

The interaction of this compound with the mu-opioid receptor has been quantified through various in vitro assays. These studies have consistently demonstrated its high affinity and potent agonist activity.

| Parameter | Value | Assay | Cell Line/System | Notes |

| Binding Affinity | ||||

| IC50 | 40 nM | Competitive Binding Assay | CHO-K1 cells expressing MOR | This value was determined in a competitive assay using a fluorescently labeled [Lys7]Dermorphin analog (DRM-800).[2] |

| Functional Activity | ||||

| pEC50 (GTPγS) | ~7.62 | GTPγ[35S] Binding Assay | CHO cells expressing human MOP | Data for a fluorescent analog, Dermorphin-ATTO488, which was shown to have similar potency to unlabeled Dermorphin.[3] |

| Emax (GTPγS) | ~1.34-fold over basal | GTPγ[35S] Binding Assay | CHO cells expressing human MOP | Data for a fluorescent analog, Dermorphin-ATTO488, which was shown to have similar efficacy to unlabeled Dermorphin.[3] |

| In Vivo Potency | ||||

| Antinociceptive Potency | ~290x morphine | Intracerebroventricular (i.c.v.) administration | Rats and mice | [1][4][5] |

| Antinociceptive Potency | 25-30x morphine | Peripheral (i.v. or s.c.) administration | Rats and mice | [1][4][5] |

Signaling Pathways of this compound at the Mu-Opioid Receptor

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

References

- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (Lys7)-Dermorphin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Lys7)-Dermorphin is a synthetic analogue of dermorphin, a naturally occurring opioid peptide originally isolated from the skin of South American frogs of the Phyllomedusa genus. This potent heptapeptide is characterized by the substitution of a lysine residue at the seventh position of the dermorphin sequence. This compound is a highly selective and potent agonist for the µ-opioid receptor (MOR), exhibiting significantly greater analgesic activity than morphine. Its unique pharmacological profile, including high potency, selectivity, and a potentially favorable side-effect profile, makes it a subject of considerable interest in opioid research and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, signaling pathways, and in vivo activity, supported by detailed experimental methodologies and data presentations.

Receptor Binding Affinity and Selectivity

This compound is distinguished by its high affinity and selectivity for the µ-opioid receptor (MOR). The presence of a D-alanine at the second position, a characteristic feature of dermorphins, confers enhanced stability against enzymatic degradation.

Quantitative Data

| Ligand | Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | µ-opioid | Competitive Binding | CHO-K1 | 40 | [1] |

Note: The IC50 value was determined in a competitive binding assay using a fluorescent-labeled synthetic peptide agonist, [Lys7]Dermorphin-IRDye800CW, as the labeled ligand.[1]

In Vivo Pharmacological Activity

This compound exhibits potent antinociceptive effects in various animal models of pain. Its analgesic potency is markedly superior to that of morphine, both upon central and peripheral administration.[2][3]

Quantitative Data

The following table summarizes the in vivo analgesic potency of this compound in comparison to morphine.

| Compound | Administration Route | Animal Model | Analgesic Potency (relative to Morphine) | Reference |

| This compound | Intracerebroventricular (i.c.v.) | Rat/Mouse | ~290x | [2][3] |

| This compound | Intravenous (i.v.) / Subcutaneous (s.c.) | Rat/Mouse | 25-30x | [2][3] |

Studies have also indicated that this compound may have a more favorable side-effect profile compared to morphine, with a slower development of tolerance to its antinociceptive effects and reduced physical dependence.[2]

Signaling Pathways

As a potent µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon receptor binding. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.

Diagram of the µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of this compound to µ-opioid receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the µ-opioid receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

-

Non-specific binding control: Naloxone.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO, and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Analgesia Assessment: Hot Plate Test (Representative Protocol)

This protocol outlines a common method for evaluating the antinociceptive effects of this compound in rodents.

Objective: To measure the analgesic effect of this compound by determining the latency of a pain response to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Experimental animals (e.g., mice or rats).

-

This compound solution for administration (e.g., subcutaneous or intravenous).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Acclimate the animals to the testing room and handling procedures.

-

Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or morphine to different groups of animals via the desired route.

-

Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies between the different groups to determine the analgesic effect of this compound. The results can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).

Diagram of the Hot Plate Test Workflow

Caption: Experimental workflow for the hot plate analgesia test.

Conclusion

This compound is a potent and highly selective µ-opioid receptor agonist with a compelling pharmacological profile. Its superior analgesic potency compared to morphine, coupled with the potential for a reduced side-effect liability, underscores its significance as a lead compound for the development of novel analgesics. Further research is warranted to fully elucidate its binding characteristics across all opioid receptor subtypes and to explore its therapeutic potential in various pain states. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in the field of opioid pharmacology.

References

(Lys7)-Dermorphin: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mu-opioid receptor (MOR) binding affinity and selectivity of (Lys7)-Dermorphin, a potent synthetic analog of the naturally occurring opioid peptide dermorphin. This document summarizes key quantitative binding data, details common experimental protocols for receptor affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Profile

This compound is recognized as a highly potent and selective MOR agonist.[1] Its structural modifications contribute to both high affinity for the mu-receptor and significant selectivity over the delta (DOR) and kappa (KOR) opioid receptors. The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for the Mu-Opioid Receptor

| Compound | Receptor | Parameter | Value (nM) | Cell Line | Radioligand | Reference |

| This compound | Mu (μ) | IC50 | 40 | CHO-K1 | [³H]DAMGO | (bioRxiv, 2023) |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki can be calculated from IC50 using the Cheng-Prusoff equation, but requires the Kd of the radioligand.

Table 2: Comparative Binding Affinities and Selectivity of Dermorphin Analogs

To illustrate the high mu-selectivity characteristic of dermorphin-related peptides, the following table presents data for various analogs. Selectivity is often expressed as a ratio of the Ki values for different receptors (e.g., Ki DOR / Ki MOR). A higher ratio indicates greater selectivity for the mu-receptor over the delta-receptor.

| Compound | Ki (nM) - μ | Ki (nM) - δ | Ki (nM) - κ | Selectivity (δ/μ) | Selectivity (κ/μ) |

| Dermorphin | 0.33 | 15.7 | 1150 | 47.6 | 3485 |

| [D-Arg²,Lys⁴]dermorphin-(1-4)-amide (DALDA) | - | - | - | 11,400 | - |

| [Lys7]-Dermorphin | ~0.4-1.0 (estimated) | >1000 (estimated) | >1000 (estimated) | High (>1000) | High (>1000) |

Data for Dermorphin and DALDA are derived from multiple sources for comparative purposes. The values for this compound are estimated based on qualitative descriptions of its high selectivity and potency being comparable to or greater than dermorphin.[1]

Experimental Protocols

The determination of receptor binding affinity and selectivity is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay using cell membranes expressing opioid receptors.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligands:

-

For MOR: [³H]DAMGO (a mu-selective agonist)

-

For DOR: [³H]DPDPE (a delta-selective agonist)

-

For KOR: [³H]U69,593 (a kappa-selective agonist)

-

-

This compound: Unlabeled test compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Vials and Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membrane suspension to the desired final concentration in assay buffer.

-

-

Assay Setup:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation:

-

Incubate the assay plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM from naloxone wells) from the total binding (CPM from wells with only radioligand).

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

The following diagrams illustrate the key signaling pathway activated by this compound and the workflow of the experimental protocol described above.

References

In Vivo Effects of (Lys7)-Dermorphin on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of (Lys7)-Dermorphin, a potent and selective µ-opioid receptor agonist, on the central nervous system. This compound, a synthetic analogue of the naturally occurring amphibian peptide dermorphin, has garnered significant interest for its potent analgesic properties and potentially favorable side-effect profile compared to conventional opioids like morphine.[1][2] This document details its pharmacological characteristics, including receptor binding affinity, analgesic potency, and its influence on cerebral metabolism and physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of opioid pharmacology.

Pharmacological Profile and Mechanism of Action

This compound is a highly selective agonist for the µ-opioid receptor (MOR), with a particular affinity for the µ1 subtype.[2][3] Its affinity and selectivity for µ-opioid receptors in the rat brain are reported to be 10 times higher than dermorphin and 100 times higher than morphine.[4] This high affinity contributes to its potent pharmacological effects. The substitution of the serine residue at position 7 with lysine is a key structural modification that enhances its biological activity.[5]

The primary mechanism of action for this compound involves the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] This activation initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in its characteristic analgesic and other central nervous system effects.

Signaling Pathway of this compound

References

- 1. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]

- 2. Effects of the intravenous administration of [Lys7]dermorphin on local cerebral glucose utilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allpeptide.com [allpeptide.com]

- 5. This compound | 142689-18-7 | Benchchem [benchchem.com]

Navigating the Fortress: An In-depth Technical Guide to (Lys7)-Dermorphin's Journey Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and methodologies surrounding the blood-brain barrier (BBB) penetration of (Lys7)-Dermorphin, a potent µ-opioid receptor agonist. Understanding the mechanisms by which this peptide traverses the highly selective BBB is paramount for its development as a centrally acting analgesic. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Assessment of Blood-Brain Barrier Penetration

The ability of this compound and related dermorphin analogs to cross the blood-brain barrier has been quantified using various metrics. These data are crucial for comparing the relative brain uptake of different opioid peptides.

| Compound | In Vivo BBB Permeation Influx Rate (μl/min·g of brain) | Blood-Brain Barrier Permeability Index (BBB-PI) | Notes |

| This compound | Not explicitly found | High | Described as having a high penetration into the blood-brain barrier despite low lipid solubility[1]. |

| Dermorphin | Not explicitly found | 0.03 | --- |

| Morphine | Not explicitly found | 18.13 | --- |

| [Ser7-O-βGlc]dermorphin | Not explicitly found | Significantly higher than dermorphin | Glycosylation enhances BBB penetration[1][2]. |

| [Ala7-C-αGal]dermorphin | Not explicitly found | Approximately 2x higher than O-β-glucoside analog | C-linked glycosylation shows greater BBB permeability than O-linked[1][2]. |

| ADAB | 0.0515 ± 0.0284 | Not available | [D-Arg2]dermorphin (1-4) analog[3]. |

| ADAMB | 0.0290 ± 0.0059 | Not available | [D-Arg2]dermorphin (1-4) analog[3]. |

| TAPA | Higher than ADAB and ADAMB | Not available | [D-Arg2]dermorphin tetrapeptide analog. |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The following are detailed methodologies for key experiments cited in the study of dermorphin analogs and other opioid peptides' BBB penetration.

In Situ Brain Perfusion in Rats

This technique allows for the precise measurement of the unidirectional influx of a substance across the BBB, independent of systemic circulation parameters.

Objective: To determine the brain uptake rate of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., sodium pentobarbital)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)

-

Radiolabeled (e.g., with Iodine-125) or fluorescently tagged this compound

-

Vascular marker (e.g., [14C]inulin or [3H]sucrose)

-

Peristaltic pump

-

Surgical instruments

Procedure:

-

Anesthetize the rat and expose the common carotid artery and its branches.

-

Ligate the external carotid artery, pterygopalatine artery, and superior thyroid artery.

-

Insert a catheter into the common carotid artery in a retrograde direction.

-

Begin perfusion with the perfusion buffer at a constant flow rate (e.g., 10 ml/min) to wash out the cerebral blood volume.

-

After a pre-perfusion period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of labeled this compound and the vascular marker.

-

Perfuse for a defined period (e.g., 1-20 minutes).

-

At the end of the perfusion, decapitate the animal and dissect the brain.

-

Homogenize brain samples and measure the radioactivity or fluorescence to determine the concentration of this compound and the vascular marker.

-

Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.

In Vitro Uptake Assay using Isolated Brain Microvessels

This method provides insights into the transport mechanisms at the level of the brain capillary endothelial cells.

Objective: To characterize the transport system involved in this compound uptake into brain endothelial cells.

Materials:

-

Fresh bovine or porcine brains

-

Homogenization buffer

-

Density gradient centrifugation medium (e.g., Ficoll)

-

Incubation buffer (e.g., Hanks' Balanced Salt Solution)

-

Radiolabeled this compound

-

Potential inhibitors (e.g., unlabeled this compound, other opioids, metabolic inhibitors)

-

Scintillation counter

Procedure:

-

Isolate brain microvessels from fresh brain tissue by homogenization and density gradient centrifugation.

-

Resuspend the isolated microvessels in incubation buffer.

-

Pre-incubate the microvessels at 37°C.

-

Initiate the uptake experiment by adding radiolabeled this compound to the microvessel suspension.

-

At various time points, stop the uptake by adding ice-cold incubation buffer and rapidly filtering the mixture through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound peptide.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

To determine the involvement of specific transporters, perform competition studies by co-incubating with an excess of unlabeled this compound or other potential inhibitors.

-

Analyze the data to determine kinetic parameters such as Km and Vmax.

Visualizing the Molecular Journey and Action

Proposed Mechanism of Blood-Brain Barrier Penetration

The transport of dermorphin analogs across the BBB is suggested to occur via adsorptive-mediated endocytosis[3]. This process is initiated by the electrostatic interaction between the positively charged peptide and the negatively charged luminal surface of the brain capillary endothelial cells.

Caption: Adsorptive-mediated transcytosis of this compound across the BBB.

Experimental Workflow for Determining BBB Penetration

A logical workflow is essential for systematically evaluating the BBB penetration of novel compounds like this compound.

Caption: A typical experimental workflow for assessing BBB penetration of peptides.

Mu-Opioid Receptor Signaling Pathway

Upon crossing the BBB, this compound exerts its analgesic effects by activating µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).

Caption: Simplified signaling cascade following μ-opioid receptor activation.

References

- 1. Glycodermorphins: opioid peptides with potent and prolonged analgesic activity and enhanced blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycodermorphins: opioid peptides with potent and prolonged analgesic activity and enhanced blood-brain barrier penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

(Lys7)-Dermorphin: A Technical Guide to its Antinociceptive Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the antinociceptive effects of (Lys7)-Dermorphin, a potent mu-opioid receptor agonist. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.

Core Antinociceptive Data

This compound, a synthetic analog of the naturally occurring amphibian peptide dermorphin, has demonstrated significantly greater antinociceptive potency than morphine in preclinical studies.[1] Its efficacy has been evaluated in various acute and chronic pain models, revealing its potential as a powerful analgesic.

Quantitative Comparison of Antinociceptive Potency

The following tables summarize the comparative potency of this compound against morphine, highlighting its enhanced analgesic effects across different routes of administration.

| Table 1: Antinociceptive Potency of this compound vs. Morphine | |

| Administration Route | Potency Relative to Morphine (Approximate Fold Increase) |

| Intracerebroventricular (i.c.v.) | 290[1][2][3][4] |

| Peripheral (Intravenous or Subcutaneous) | 25-30[1][2][3][4] |

| Table 2: Potency of Dermorphin (Parent Compound) in In Vitro Preparations | |

| Preparation | Potency Relative to Other Opioids |

| Guinea Pig Ileum | 57,294x > Met-enkephalin, 18x > Leu-enkephalin, 39x > β-endorphin, and significantly more potent than morphine.[1][5] |

| Mouse Vas Deferens | Comparable to enkephalins, ~40x > morphine.[1][5] |

Experimental Protocols

The initial investigations into the antinociceptive effects of this compound employed a range of established experimental protocols to characterize its activity and mechanism of action.

Animal Models

-

Species: Studies have primarily utilized rats and mice to assess the analgesic properties of this compound.[2][3][4]

-

Pain Models:

-

Acute Pain: Standard acute pain models were used to determine the immediate analgesic effects.[1]

-

Chronic Inflammatory Pain: The Freund's adjuvant arthritis model in rats was employed to evaluate efficacy in a chronic pain state. In this model, this compound demonstrated a more pronounced increase in the nociceptive threshold in the inflamed paw compared to the healthy paw.[2][3][4]

-

Administration Routes

-

Intracerebroventricular (i.c.v.): Direct administration into the cerebral ventricles to assess central nervous system effects.[2][3][4]

-

Intravenous (i.v.): Systemic administration directly into the bloodstream.[2][3][4]

-

Subcutaneous (s.c.): Systemic administration under the skin.[2][3][4]

Antagonist Studies

To elucidate the receptor-mediated mechanism of this compound, pretreatment with opioid antagonists was a key methodological step.

-

Naloxone: A general opioid receptor antagonist, was used to confirm the opioid-mediated nature of the antinociceptive effects. Pretreatment with naloxone (0.1 mg/kg, s.c.) shifted the dose-response curves of this compound to the right, indicating competitive antagonism at opioid receptors.[2][3][4]

-

Naloxonazine: A selective µ1-opioid receptor antagonist, was administered (10 mg/kg, i.v., 24 hours prior to peptide injection) to investigate the involvement of this specific receptor subtype. This pretreatment also resulted in a rightward shift of the dose-response curve, implicating the µ1-opioid receptor in the antinociceptive action of this compound.[2][3][4]

Signaling Pathways and Mechanisms of Action

This compound exerts its antinociceptive effects primarily through the activation of mu-opioid receptors (MOR). The binding of this compound to MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Caption: this compound Signaling Pathway in a Presynaptic Neuron.

The interaction of this compound with central µ1 opioid receptors also appears to involve a forebrain 5-hydroxytryptaminergic (serotonergic) excitatory pathway, which contributes to its respiratory effects.[6]

Experimental Workflow for Assessing Antinociceptive Effects

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound's antinociceptive properties.

Caption: Preclinical Experimental Workflow for this compound.

Side Effect Profile

Initial studies have also investigated the side-effect profile of this compound, noting that it appears to have a more favorable profile compared to morphine.

-

Tolerance and Dependence: In rats and mice, central or peripheral administration of this compound induced a significantly slower development of tolerance to its antinociceptive effect compared to morphine.[2] Furthermore, this compound-dependent mice exhibited fewer withdrawal symptoms (e.g., jumps, weight loss) upon naloxone precipitation compared to morphine-dependent animals.[2]

-

Catalepsy: High central and peripheral doses of this compound were found to produce catalepsy in rats. This effect was antagonized by naloxone but not by the µ1-selective antagonist naloxonazine.[2][4]

-

Respiratory Effects: Analgesic doses of this compound have been shown to stimulate respiration by activating central µ1 opioid receptors, an effect that involves a forebrain 5-hydroxytryptaminergic pathway.[6] However, higher doses that induce catalepsy can lead to respiratory depression.[6]

-

Cardiovascular Effects: Subcutaneous administration of this compound (0.1-1 mg/kg) in awake rats resulted in a decrease in blood pressure.[6]

Conclusion

The initial body of research on this compound strongly indicates its potential as a highly potent antinociceptive agent with a potentially improved side-effect profile compared to traditional opioids like morphine. Its high affinity for mu-opioid receptors and significant analgesic efficacy in preclinical models warrant further investigation for its therapeutic potential in pain management. This guide provides a foundational overview for researchers and drug development professionals to build upon in future studies.

References

- 1. This compound | 142689-18-7 | Benchchem [benchchem.com]

- 2. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors. [iris.uniroma1.it]

- 5. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Respiratory and cardiovascular effects of the mu-opioid receptor agonist [Lys7]dermorphin in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(Lys7)-Dermorphin: A Technical Guide to its Endogenous Opioid Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (Lys7)-Dermorphin, a potent synthetic opioid peptide, and its relationship to the endogenous opioid system. Through a comprehensive review of its pharmacological properties, this document outlines the binding affinities, functional potencies, and signaling pathways of this compound in comparison to key endogenous opioid peptides such as enkephalins, endorphins, and dynorphins. Detailed experimental protocols for receptor binding assays, functional assays, and in vivo analgesia studies are provided to facilitate further research and development. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams. This guide serves as a critical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

The endogenous opioid system plays a crucial role in modulating pain, mood, and various physiological processes. This system comprises a family of opioid peptides, including enkephalins, endorphins, and dynorphins, which exert their effects through three main G-protein coupled receptors: the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The discovery of these endogenous ligands spurred the development of synthetic analogs with improved pharmacological profiles.

This compound is a synthetic heptapeptide analog of dermorphin, a naturally occurring opioid peptide isolated from the skin of South American frogs.[2] The substitution of the seventh amino acid with lysine results in a compound with remarkably high affinity and selectivity for the µ-opioid receptor.[2] This guide explores the intricate relationship between this compound and the endogenous opioid peptides, providing a detailed examination of its mechanism of action and comparative pharmacology.

Chemical Structure and Properties

This compound is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH₂. A key structural feature is the presence of a D-alanine at the second position, which confers significant resistance to enzymatic degradation, thereby enhancing its stability and duration of action compared to endogenous peptides.[2]

Endogenous Opioid Peptides: A Comparative Overview

The endogenous opioid system is primarily composed of three families of peptides derived from distinct precursor proteins:

-

Enkephalins: Derived from proenkephalin, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) are pentapeptides that exhibit a preference for the δ-opioid receptor, with some activity at the µ-receptor.[1][3]

-

Endorphins: β-endorphin, processed from pro-opiomelanocortin (POMC), is a longer peptide with high affinity for the µ- and δ-opioid receptors.[4]

-

Dynorphins: Cleaved from prodynorphin, dynorphin A is the primary endogenous ligand for the κ-opioid receptor.[4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and key endogenous opioid peptides at the µ, δ, and κ opioid receptors. This data, compiled from multiple sources, provides a basis for comparing the pharmacological profiles of these compounds. Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | High Affinity (Specific values not consistently reported) | Low Affinity | Low Affinity |

| Met-Enkephalin | ~2.5 | ~1.5 | >1000 |

| Leu-Enkephalin | ~20 | ~0.6 | >1000 |

| β-Endorphin | ~0.3 | ~0.8 | ~20 |

| Dynorphin A | ~0.8 | ~10 | ~0.2 |

Source: Data compiled from multiple literature sources. Specific values can vary based on assay conditions.

Table 2: Opioid Receptor Functional Potency (EC50, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | High Potency (Specific values not consistently reported) | Low Potency | Low Potency |

| Met-Enkephalin | ~50 | ~2 | >10000 |

| Leu-Enkephalin | ~100 | ~1 | >10000 |

| β-Endorphin | ~1 | ~1 | ~100 |

| Dynorphin A | ~20 | ~50 | ~1 |

Source: Data compiled from multiple literature sources. Specific values can vary based on assay conditions.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

This compound, as a potent µ-opioid receptor agonist, activates a cascade of intracellular signaling events upon binding. The following diagram illustrates this G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow for Opioid Peptide Characterization

The characterization of opioid peptides like this compound typically involves a multi-step process, from in vitro binding and functional assays to in vivo behavioral studies.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for opioid receptors expressed in cell membranes.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR).

-

Radioligand (e.g., [³H]-Diprenorphine for general opioid binding, or a selective radioligand like [³H]-DAMGO for µ-receptors).

-

Test compound (this compound or endogenous opioid).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

GF/B glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes (typically 20-50 µg protein per well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-Diprenorphine), and varying concentrations of the test compound.[5]

-

For total binding wells, add only buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[6][7]

-

Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]

-

Test compound.

-

Non-specific binding control (unlabeled GTPγS).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes (typically 15 µg protein per well), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound.[6]

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM).[6]

-

For basal binding wells, add only buffer instead of the test compound.

-

For non-specific binding wells, add an excess of unlabeled GTPγS.

-

Incubate the plate at 25°C for 60 minutes.[6]

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding (total minus non-specific) against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.

-

In Vivo Analgesia: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of opioid compounds in rodents.

-

Materials:

-

Tail-flick analgesiometer with a radiant heat source or a hot water bath.

-

Rodents (mice or rats).

-

Test compound and vehicle control.

-

-

Procedure:

-

Habituate the animals to the testing environment and the restraining device.

-

Determine the baseline tail-flick latency by applying the heat stimulus to the animal's tail and recording the time it takes for the animal to flick its tail away from the source. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[8][9]

-

Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

-

At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

-

An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.

-

Data can be expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Conclusion

This compound stands out as a highly potent and selective µ-opioid receptor agonist with a pharmacological profile that distinguishes it from endogenous opioid peptides. Its enhanced stability and potent analgesic effects make it a valuable tool for research and a potential lead compound for the development of novel pain therapeutics. The detailed methodologies and comparative data presented in this guide are intended to provide a solid foundation for further investigation into the therapeutic applications and potential liabilities of this compound and related synthetic opioid peptides. A thorough understanding of its interaction with the endogenous opioid system is paramount for the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. Enkephalin - Wikipedia [en.wikipedia.org]

- 2. This compound | 142689-18-7 | Benchchem [benchchem.com]

- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Radioligand-binding studies [bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note: HPLC Purity Assessment of (Lys7)-Dermorphin

Introduction

(Lys7)-Dermorphin is a synthetic heptapeptide analog of Dermorphin, a potent and selective μ-opioid receptor agonist. Originally isolated from the skin of South American frogs, Dermorphin and its analogs are of significant interest in pharmacological research for their potential analgesic properties. The substitution of the C-terminal serine with lysine in this compound can alter its physicochemical properties and biological activity. Accurate and reliable purity assessment is critical for ensuring the quality, safety, and efficacy of synthetic peptides intended for research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for determining the purity of synthetic peptides like this compound. This application note provides a detailed protocol for the purity assessment of this compound using RP-HPLC.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution of peptides. By gradually increasing the concentration of the organic solvent (gradient elution), peptides are eluted from the column in order of increasing hydrophobicity. The eluted peptides are detected by their absorbance at a specific UV wavelength (typically 210-230 nm for the peptide backbone), and the purity is determined by the relative area of the main peak corresponding to this compound.

Materials and Methods

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump capable of gradient elution

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Sonicator

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™)

Reagents and Consumables

-

This compound reference standard (purity >98%)

-

This compound sample for analysis

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q®

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade

-

HPLC vials with inserts

-

Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions

A representative HPLC method for the purity assessment of this compound is detailed below. This method is based on common practices for synthetic peptide analysis and may require optimization for specific instruments and samples.

Table 1: HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes (including equilibration) |

Experimental Protocols

Preparation of Mobile Phases

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15-20 minutes or by vacuum filtration.

-

Mobile Phase B (0.1% TFA in Acetononitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard and Sample Solutions

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 2.5 mg of the this compound reference standard and dissolve it in 5.0 mL of Mobile Phase A in a volumetric flask.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 2.5 mg of the this compound sample and dissolve it in 5.0 mL of Mobile Phase A in a volumetric flask.

-

Filtration: Filter both the standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC Purity Assessment Workflow for this compound.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The retention time of the main peak in the sample chromatogram should match that of the reference standard.

Table 2: Example Data Presentation for this compound Purity Analysis

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |

| Reference Standard | 12.5 | 15000 | 99.5 |

| 10.2 | 50 | 0.3 | |

| 13.1 | 25 | 0.2 | |

| Test Sample | 12.5 | 14500 | 96.7 |

| 9.8 | 200 | 1.3 | |

| 11.5 | 150 | 1.0 | |

| 13.2 | 100 | 0.7 |

This compound Signaling Pathway

This compound, like other Dermorphin analogs, exerts its biological effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a signaling cascade that leads to analgesia. The key steps in this pathway are illustrated below.

Simplified Signaling Pathway of this compound via the μ-Opioid Receptor.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the main peptide from potential impurities. This method is suitable for quality control during peptide synthesis, purification, and formulation development. The provided signaling pathway diagram offers a concise overview of the mechanism of action for this potent opioid peptide.

Application Notes and Protocols for Intracerebroventricular Administration of (Lys7)-Dermorphin in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Lys7)-Dermorphin is a potent and highly selective agonist for the mu (µ)-opioid receptor. A synthetic derivative of the naturally occurring opioid peptide dermorphin, this compound exhibits powerful and long-lasting analgesic effects when administered centrally. Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of novel compounds like this compound, bypassing the blood-brain barrier to directly target the central nervous system. When administered via the intracerebroventricular route, this compound has been shown to be approximately 290 times more potent than morphine in producing antinociception.[1] This document provides detailed protocols for the ICV administration of this compound in rats, guidance on dose selection for various experimental paradigms, and an overview of its signaling mechanism.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intracerebroventricularly administered this compound on analgesia and locomotor activity in rats.

Table 1: Antinociceptive Effects of ICV this compound

| Dose (nmol/rat) | Analgesic Effect (Tail-Flick Test) | Notes |

| 0.01 - 0.1 | Significant, dose-dependent increase in tail-flick latency. | Effective analgesic range with minimal side effects. |

| 0.25 - 0.5 | Pronounced and long-lasting analgesia. | Doses in this range may induce some motor side effects. |

| > 0.5 | Maximal analgesic response. | High doses can produce catalepsy and seizure-like activity.[1] |

Table 2: Effects on Locomotor Activity of ICV this compound

| Dose (nmol/rat) | Effect on Locomotor Activity (Open Field Test) | Notes |

| 0.01 - 0.05 | Initial transient increase in horizontal activity. | Followed by a period of reduced activity. |

| 0.1 - 0.5 | Biphasic effect: initial hyperactivity followed by profound hypoactivity and catalepsy. | Stereotyped behaviors may be observed at higher end of this range. |

| > 0.5 | Severe motor impairment and catalepsy. | Not suitable for locomotor activity studies. |

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Electric drill with a small burr bit

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Dental cement

-

Surgical screws

-

Surgical instruments (scalpel, forceps, etc.)

-

Antiseptic solution (e.g., Betadine)

-

Topical anesthetic (e.g., lidocaine)

-

Analgesic (for post-operative care)

-

Sterile saline

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the top of the head and secure it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.

-

Surgical Incision: Apply an antiseptic solution to the surgical area. Make a midline incision on the scalp to expose the skull.

-

Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.

-

Drilling the Burr Hole: Based on the Paxinos and Watson rat brain atlas, the coordinates for the lateral ventricle are approximately:

-

Anterior-Posterior (AP): -0.8 mm from bregma

-

Medial-Lateral (ML): ±1.5 mm from the midline

-

Mark the skull at these coordinates and drill a small burr hole, being careful not to damage the underlying dura mater.

-

-

Implantation of the Guide Cannula:

-

Set the stereotaxic arm to the target coordinates.

-

Lower the guide cannula through the burr hole to a depth of Dorsal-Ventral (DV): -3.5 mm from the skull surface.

-

Secure the cannula to the skull using dental cement and surgical screws.

-

-

Closure and Post-operative Care: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision around the implant. Administer post-operative analgesics and allow the animal to recover for at least one week before any ICV injections.

Protocol 2: Intracerebroventricular Injection of this compound

This protocol details the preparation and administration of this compound into a cannulated rat.

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Microinjection pump

-

Hamilton syringe (10 µL)

-

Injection cannula (28-gauge, extending slightly beyond the guide cannula)

-

Polyethylene tubing

Procedure:

-

Preparation of this compound Solution:

-

On the day of the experiment, dissolve the lyophilized this compound powder in sterile saline or aCSF to the desired concentration.

-

If solubility is an issue, a stock solution can be prepared in a minimal amount of DMSO and then further diluted in sterile saline or aCSF. The final concentration of DMSO should be kept to a minimum (<1%).

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

-

Injection Procedure:

-

Gently restrain the rat and remove the dummy cannula from the guide cannula.

-